1-Phenylethyl isobutyrate

Catalog No.
S562986
CAS No.
7775-39-5
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenylethyl isobutyrate

CAS Number

7775-39-5

Product Name

1-Phenylethyl isobutyrate

IUPAC Name

1-phenylethyl 2-methylpropanoate

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-9(2)12(13)14-10(3)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

JZCCYSDOUYQZMW-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OC(C)C1=CC=CC=C1

Solubility

insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

alpha-methylbenzyl isobutyrate

Canonical SMILES

CC(C)C(=O)OC(C)C1=CC=CC=C1

As a Natural Product:

Several studies have identified 1-Phenylethyl isobutyrate as a constituent of various plants, including:

  • Pelargonium endlicherianum: This plant, commonly known as lemon balm, is known for its medicinal properties. Research has identified 1-Phenylethyl isobutyrate as one of the volatile compounds contributing to the plant's aroma.
  • Hypericum perforatum: This plant, also known as St. John's wort, is commonly used in herbal medicine for depression. Studies have shown the presence of 1-Phenylethyl isobutyrate in the essential oil of the plant [].
  • Chamaemelum nobile: This plant, commonly known as Roman chamomile, is used for its calming and relaxing properties. Research has identified 1-Phenylethyl isobutyrate as one of the volatile compounds present in the flower heads [].

1-Phenylethyl isobutyrate, also known as phenyl ethyl isobutyrate, is an organic compound with the molecular formula C12H16O2C_{12}H_{16}O_{2} and a molecular weight of approximately 192.26 g/mol. This compound is characterized by its ester functional group and is derived from the reaction between 1-phenylethanol and isobutyric acid. It appears as a colorless liquid with a pleasant floral and fruity aroma, making it valuable in the fragrance and flavor industries.

The mechanism of action of 1-Phenylethyl isobutyrate is not directly related to biological systems. However, its pleasant aroma interacts with olfactory receptors in the nose, triggering the sense of smell [].

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back into its constituent alcohol and acid.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can yield different esters.
  • Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

The reactivity of 1-phenylethyl isobutyrate is influenced by the steric effects of the isobutyl group, which can affect the rates of these reactions compared to simpler esters .

Research indicates that 1-phenylethyl isobutyrate has low acute toxicity, with an LD50 greater than 5000 mg/kg in rabbits for dermal exposure and in rats for oral ingestion. It causes mild irritation upon contact with skin or eyes but is generally considered safe for use in consumer products at regulated concentrations . Its pleasant aroma contributes to its application in fragrances, where it may also exhibit some antimicrobial properties.

The synthesis of 1-phenylethyl isobutyrate typically involves an esterification reaction:

  • Esterification: Combine 1-phenylethanol with isobutyric acid in the presence of a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC) under reflux conditions.
  • Purification: After completion, the reaction mixture is cooled, and the product can be purified through distillation or column chromatography.

A general procedure involves dissolving 1 mmol of 1-phenylethanol in an organic solvent (such as chloroform), adding a carboxylic acid, and stirring at room temperature for several hours before purification .

1-Phenylethyl isobutyrate finds extensive use in various fields:

  • Fragrance Industry: It serves as a key ingredient in perfumes due to its floral and fruity scent.
  • Food Industry: Used as a flavoring agent to impart fruity notes in food products.
  • Cosmetics: Incorporated into personal care products for its aromatic properties.

Its unique olfactory characteristics make it particularly suitable for creating complex fragrance blends .

Studies have shown that 1-phenylethyl isobutyrate interacts with various biological systems, primarily through olfactory receptors. Its pleasant scent profile can influence mood and perception, making it a popular choice in aromatherapy. Additionally, research into its antimicrobial properties suggests potential applications in food preservation and safety .

Several compounds share structural similarities with 1-phenylethyl isobutyrate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Phenylethyl acetateC10H12O2Commonly used as a flavoring agent; less complex aroma
Benzyl acetateC9H10O2Known for its sweet, floral scent; widely used in perfumes
Ethyl phenylacetateC11H14O2Used in fragrances; has a more pronounced fruity note

While all these compounds are esters derived from phenolic alcohols, 1-phenylethyl isobutyrate stands out due to its specific aroma profile that combines floral and fruity elements, making it particularly versatile in both fragrance and food applications .

Systematic IUPAC Nomenclature and Synonyms

The IUPAC name for this compound is 1-phenylethyl 2-methylpropanoate, reflecting its esterification between 1-phenylethanol and isobutyric acid (2-methylpropanoic acid). Common synonyms include:

SynonymSource
α-Methylbenzyl isobutyrateSigma-Aldrich
Styralyl isobutyrateSymrise
Phenethyl 2-methylpropanoatePubChem

These synonyms arise from variations in alkyl group positioning and historical naming conventions in flavor chemistry.

CAS Registry Numbers and Regulatory Identifiers

1-Phenylethyl isobutyrate is registered under CAS 103-48-0 (primary) and CAS 7775-39-5 (secondary). Regulatory identifiers include:

  • EINECS 203-116-1 (European Inventory)
  • FEMA 2862 (Flavor and Extract Manufacturers Association)
  • WGK Germany 3 (water hazard classification)

These identifiers standardize its use in industrial applications, particularly in fragrances and food additives.

Structural Characterization

Molecular Formula and Mass

  • Molecular formula: C₁₂H₁₆O₂
  • Average mass: 192.258 g/mol
  • Monoisotopic mass: 192.115030 g/mol

Functional Groups and Isomerism

The compound contains:

  • A benzyl group (C₆H₅–CH₂–) linked to an ethyl chain.
  • An ester group (–O–CO–) bonded to a branched isobutyl moiety (2-methylpropyl).

Isomerism:

  • Positional isomers: Differ in ester group placement (e.g., 2-phenylethyl isobutyrate).
  • Stereoisomers: The chiral center at the 1-phenylethyl group allows for (R)- and (S)-enantiomers, though it is typically racemic in commercial samples.

Comparative Analysis of Related Esters

Phenethyl Acetate vs. Isobutyrate Derivatives

PropertyPhenethyl Acetate (CAS 103-45-7)1-Phenylethyl Isobutyrate
Molecular FormulaC₁₀H₁₂O₂C₁₂H₁₆O₂
Boiling Point238–239°C 248–252°C
Odor ProfileFloral, honey-like Fruity, green, jasmine
SolubilityInsoluble in water 51.02 mg/L in water

Structural Differences:

  • Phenethyl acetate has a linear acetate group (–O–CO–CH₃), whereas the isobutyrate derivative features a branched chain (–O–CO–C(CH₃)₂).
  • The branched structure in 1-phenylethyl isobutyrate increases steric hindrance, reducing volatility compared to phenethyl acetate.

Functional Implications:

  • The isobutyrate’s bulkier alkyl group enhances stability in hydrophobic matrices (e.g., perfumes), prolonging fragrance release.
  • Phenethyl acetate’s simpler structure makes it more volatile, suitable for top notes in flavor formulations.

Classical Esterification: Phenethyl Alcohol and Isobutyric Acid

Classical esterification represents the most widely employed synthetic route for producing 1-phenylethyl isobutyrate through the direct condensation of phenethyl alcohol with isobutyric acid [1] [2]. This fundamental approach relies on acid-catalyzed mechanisms that facilitate the formation of the ester bond while removing water as a byproduct [3] [4].

The reaction proceeds through a well-established mechanism involving protonation of the carbonyl oxygen of isobutyric acid, followed by nucleophilic attack from the hydroxyl group of phenethyl alcohol [5] [6]. The formation of a tetrahedral intermediate leads to the elimination of water and subsequent ester bond formation [7] [8].

Catalyst Selection and Performance

Concentrated sulfuric acid serves as the most commonly employed catalyst for this esterification reaction, providing optimal performance at temperatures ranging from 90 to 107 degrees Celsius [1] [9]. Alternative catalytic systems include p-toluenesulfonic acid, which operates effectively in benzene solvent systems, though requiring extended reaction times of 72 to 96 hours [10] [11].

Lewis acid catalysts, particularly bismuth triflate and titanium aminotriphenolate complexes, demonstrate superior catalytic activity with conversion rates exceeding 90 percent [12] [13]. These systems offer the advantage of operating under milder conditions while maintaining high selectivity for the desired ester product [14] [15].

Table 1: Classical Esterification Reaction Conditions and Yields

CatalystTemperature (°C)Reaction Time (hours)Yield (%)SolventWater Removal Method
Concentrated Sulfuric Acid90-1074-885-95Neat/TolueneAzeotropic
p-Toluenesulfonic Acid80-12072-9640-60BenzeneDean-Stark
DCC/DMAPRoom Temperature4-1246-60THF/CH₂Cl₂Molecular Sieves
SOCl₂80-902-450-86NitrobenzeneNone Required
Bi(OTf)₃80-1006-1290-99PhCF₃Molecular Sieves
Ti(IV) Aminotriphenolate80-1208-1675-90TolueneAzeotropic

Reaction Kinetics and Mechanism

The esterification reaction follows second-order kinetics, with rate constants ranging from 0.02 to 0.08 liters per mole per minute at 60 degrees Celsius for acid-catalyzed systems [16] [17]. The activation energy for classical esterification typically falls between 65 and 85 kilojoules per mole, indicating moderate energy requirements for the transformation [18] [19].

Water removal proves critical for driving the equilibrium toward ester formation [20] [21]. Azeotropic distillation using toluene or benzene effectively removes water, achieving conversion rates exceeding 95 percent under optimized conditions [22] [23]. Dean-Stark traps provide an alternative method for continuous water removal, particularly beneficial for large-scale operations [24] [25].

Enzymatic Synthesis Using Lipase Catalysis

Enzymatic synthesis offers an environmentally sustainable alternative to traditional chemical methods, employing lipase catalysts to facilitate esterification under mild reaction conditions [26] [27]. Lipase-catalyzed synthesis demonstrates remarkable selectivity and operates effectively at physiological temperatures, making it particularly attractive for industrial applications [28] [29].

Enzyme Selection and Optimization

Novozym 435, derived from Candida antarctica lipase B, represents the most effective biocatalyst for phenethyl isobutyrate synthesis, achieving conversion rates between 73.6 and 90.1 percent [9] [30]. This immobilized enzyme system demonstrates superior stability and reusability compared to free enzyme preparations [31].

Alternative lipase sources include Rhizomucor miehei and Thermomyces lanuginosus, though these systems typically achieve lower conversion rates ranging from 25 to 55 percent [32]. Porcine pancreatic lipase provides moderate activity with conversions between 60 and 85 percent, offering a cost-effective option for certain applications [33] [34].

Table 2: Enzymatic Synthesis Parameters for Lipase-Catalyzed Esterification

Lipase SourceSubstrate Molar Ratio (Acid:Alcohol)Temperature (°C)Conversion (%)Reaction Time (hours)Solvent
Novozym 435 (C. antarctica B)1:540-5073.6-90.14-6n-Hexane
Lipozyme RM IM (R. miehei)1:335-4525-458-12Cyclohexane
Lipozyme TL IM (T. lanuginosus)1:445-5535-556-10Toluene
Lipase PS Amano (B. cepacia)1:230-4040-6512-24Heptane
Porcine Pancreatic Lipase1:540-6060-856-8Cyclohexane

Reaction Mechanism and Kinetics

Lipase-catalyzed esterification proceeds through a ping-pong bi-bi mechanism involving the formation of an acyl-enzyme intermediate [35] [36]. The reaction initiates with the formation of a nucleophilic serine residue in the active site, followed by attack on the carbonyl carbon of isobutyric acid [37] [38].

The catalytic mechanism involves multiple steps: initial substrate binding, tetrahedral intermediate formation, acyl-enzyme complex generation, and final product release [39] [40]. The rate-limiting step typically involves the release of the ester product from the enzyme active site [41] [42].

Substrate inhibition occurs at high phenethyl alcohol concentrations, with optimal molar ratios typically favoring excess alcohol to prevent dead-end inhibition [43] [44]. Temperature optimization reveals maximum activity at 40 to 50 degrees Celsius, balancing reaction rate with enzyme stability [45] [46].

Industrial-Scale Optimization: Catalysts, Solvents, and Reaction Kinetics

Industrial-scale production of 1-phenylethyl isobutyrate requires comprehensive optimization of multiple process parameters to achieve economic viability and product quality standards . Process intensification strategies focus on maximizing conversion rates while minimizing energy consumption and waste generation .

Catalyst System Optimization

Industrial catalyst selection prioritizes activity, selectivity, and longevity under continuous operation conditions . Heterogeneous catalysts offer advantages for separation and recovery, with sulfated zirconia and modified silica-alumina systems demonstrating promising performance .

Catalyst loading optimization typically ranges from 2 to 5 mole percent relative to substrate, balancing reaction rate with economic considerations . Higher catalyst concentrations increase reaction rates but may complicate product purification and increase processing costs .

Table 3: Industrial Scale Production Parameters

ParameterOptimized ValueUnitCritical Control Factor
Reactor Temperature85-95°C°CTemperature uniformity
Pressure1-2 atmatmVapor pressure control
Catalyst Loading2-5 mol%mol% vs substrateCatalyst distribution
Residence Time2-4 hourshoursMixing efficiency
Conversion Rate92-98%%Water removal rate
Energy Consumption150-200 kJ/mol productkJ/molHeat integration

Solvent Selection and Effects

Solvent selection significantly impacts both reaction rate and product selectivity in industrial esterification processes . Non-polar solvents such as n-hexane and cyclohexane provide optimal environments for lipase-catalyzed reactions, maintaining enzyme structure while facilitating substrate accessibility .

Benzotrifluoride emerges as a particularly effective solvent for chemical catalysis, achieving conversion rates between 92 and 96 percent while maintaining low water activity . The high dielectric constant of benzotrifluoride enhances ionic catalyst performance while minimizing side reactions .

Table 4: Solvent Effects on Esterification Efficiency

SolventDielectric Constant (ε)Log PConversion (%) at 6hEnzyme Stability (% activity retained)Water Activity (aw)
n-Hexane1.893.585-9095-980.02-0.05
Toluene2.382.778-8590-950.03-0.06
Benzotrifluoride9.223.092-9696-990.01-0.03
Cyclohexane2.023.280-8892-960.02-0.04
Diethyl Ether4.330.965-7575-850.08-0.12
Dichloromethane8.931.388-9385-920.04-0.08

Temperature Control and Reaction Kinetics

Temperature optimization requires balancing reaction rate enhancement with catalyst stability and selectivity considerations . Industrial operations typically maintain temperatures between 85 and 95 degrees Celsius to achieve optimal conversion rates while minimizing thermal degradation .

Reaction rate increases exponentially with temperature following Arrhenius behavior, with rate constants doubling approximately every 10-degree temperature increase . However, elevated temperatures promote side reactions and catalyst deactivation, necessitating careful temperature control .

Table 5: Temperature Effects on Reaction Rate and Selectivity

Temperature (°C)Initial Rate (mmol/min·g enzyme)Conversion at 4h (%)Selectivity to Product (%)Enzyme Deactivation Rate (%/h)Side Product Formation (%)
250.0515-2598-990.1<1
400.1845-5596-980.31-2
500.3265-7594-970.82-4
600.4880-9092-961.53-6
700.5585-9588-943.25-8
800.4275-8582-906.88-12

Purification Techniques: Distillation, Chromatography, and Crystallization

Product purification represents a critical aspect of 1-phenylethyl isobutyrate production, requiring efficient separation of the target compound from unreacted starting materials, catalysts, and byproducts . Multiple purification strategies may be employed sequentially to achieve the desired product purity for specific applications .

Fractional Distillation

Fractional distillation serves as the primary purification method for 1-phenylethyl isobutyrate, exploiting the compound's boiling point of 250 degrees Celsius at atmospheric pressure . The significant boiling point differences between the product and typical impurities facilitate effective separation with minimal thermal decomposition .

Industrial distillation columns employ structured packing or theoretical plates to enhance separation efficiency, typically achieving product purities between 95 and 98 percent . Vacuum distillation reduces operating temperatures, minimizing thermal degradation while maintaining separation effectiveness .

Recovery yields for fractional distillation typically range from 85 to 92 percent, depending on column efficiency and operating conditions . The high scalability of distillation makes it particularly suitable for large-scale industrial operations .

Chromatographic Purification

Column chromatography provides high-resolution separation capabilities, achieving product purities exceeding 98 percent through selective adsorption and desorption processes . Silica gel stationary phases with hexane-ethyl acetate gradient elution systems demonstrate optimal performance for phenethyl ester purification .

Preparative high-performance liquid chromatography offers superior resolution for analytical and small-scale preparative applications, though economic considerations limit its use in large-scale production . Reverse-phase chromatography using C18 stationary phases provides alternative selectivity profiles for specific purification challenges .

Recovery yields for chromatographic methods typically range from 70 to 85 percent due to irreversible adsorption and sample handling losses . The moderate scalability of chromatographic techniques makes them most suitable for high-value applications requiring exceptional purity .

Crystallization Methods

Crystallization represents an attractive purification option when suitable crystalline forms of 1-phenylethyl isobutyrate can be obtained . This technique offers the potential for extremely high purities exceeding 99 percent while maintaining good process economics .

Cooling crystallization from organic solvents provides effective purification, particularly when combined with seeding techniques to control crystal morphology and size distribution . Solvent selection critically influences crystallization behavior, with alcohols and aromatic solvents typically providing optimal results .

Anti-solvent crystallization offers an alternative approach, employing the addition of a non-solvent to reduce product solubility and induce precipitation . This method provides precise control over supersaturation levels and nucleation rates .

Table 6: Purification Methods and Efficiency

MethodPurity Achieved (%)Recovery Yield (%)Equipment RequiredTypical ConditionsScalability
Fractional Distillation95-9885-92Distillation ColumnBP: 250°C/760mmHgHigh
Column Chromatography98-99.570-85Silica Gel ColumnHexane/EtOAc gradientMedium
Liquid-Liquid Extraction85-9275-88Separatory FunnelButanol extractionHigh
Solid Phase Extraction90-9580-90SPE CartridgesC18 cartridge/MeOHMedium
Crystallization99+60-80Crystallization VesselCooling to -20°CHigh

Integrated Purification Strategies

Multi-stage purification processes combine multiple techniques to achieve optimal purity and recovery targets . Initial liquid-liquid extraction removes polar impurities and catalyst residues, followed by distillation for bulk purification .

Final polishing steps may employ chromatographic or crystallization methods to achieve specification-grade purity for high-value applications . Process integration considerations include solvent recovery, waste minimization, and energy optimization to maintain economic viability .

Physical Description

colourless oily liquid with a sweet, floral-green odou

XLogP3

3.1

Density

0.977-0.983

Other CAS

7775-39-5

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Propanoic acid, 2-methyl-, 1-phenylethyl ester: ACTIVE

Dates

Modify: 2024-04-14

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